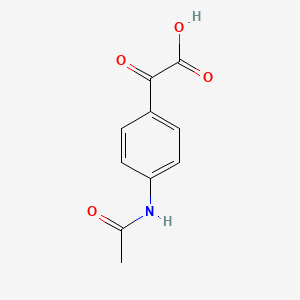

2-(4-Acetamidophenyl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetamidophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(12)11-8-4-2-7(3-5-8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLZQLMKNSJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetamidophenyl 2 Oxoacetic Acids and Their Analogues

Precursor Synthesis and Reactivity

The formation of the target molecule often relies on the careful selection and reaction of specific precursor molecules. The reactivity of these precursors is tailored to generate the desired α-keto carboxylic acid functionality.

A prominent method for synthesizing 2-(2-acetamidophenyl)-2-oxoacetic acid and its derivatives is through the nucleophilic ring-opening of N-acyl isatins, such as N-acetyl isatin (B1672199). The C2-carbonyl group in the N-acetyl isatin molecule behaves like an amide and is susceptible to nucleophilic attack, leading to the cleavage of the heterocyclic ring. byjus.com

This reaction can be carried out with various nucleophiles to yield different products. For instance, reacting N-acetyl isatin with water, often in the presence of a catalytic amount of glacial acetic acid, results in the formation of 2-(2-acetamidophenyl)-2-oxoacetic acid. orgsyn.org Similarly, alcohols can be used as nucleophiles to produce the corresponding α-keto esters, and amines yield α-keto amides. researchgate.net These reactions can be performed under conventional heating (reflux) or accelerated using microwave irradiation, which often leads to higher yields and shorter reaction times. askfilo.comsciencemadness.org The versatility of this ring-opening strategy allows for the creation of a diverse library of α-ketoamide and bis-(α-ketoamide) derivatives. askfilo.com

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Water (H₂O) | 2-(2-acetamidophenyl)-2-oxoacetic acid | Catalytic glacial acetic acid | orgsyn.org |

| Alcohols (e.g., Methanol (B129727), Ethanol) | Alkyl 2-(2-acetamidophenyl)-2-oxoacetates | Reflux | researchgate.net |

| Amines (e.g., Aniline (B41778), Amino Acid Esters) | 2-(2-acetamidophenyl)-2-oxoacetamides | Room temperature or microwave | researchgate.netaskfilo.com |

| Ammonia (B1221849) | N,N'-{4,4'-bis-[2-(2-acetamidophenyl)-2-oxoacetamide]}methylene | Room temperature in Dichloromethane (B109758) | researchgate.net |

Condensation reactions provide another pathway to the α-keto acid skeleton. A common strategy involves the acid-catalyzed condensation of an amide with glyoxylic acid or its esters. masterorganicchemistry.com This method is a staple for producing various diaminoacetic acid derivatives. masterorganicchemistry.com The reaction can be performed in a range of solvents, including toluene, benzene, and acetone, with catalysts such as p-toluenesulfonic acid (PTSA). masterorganicchemistry.com

While direct condensation of acetanilide (B955) with glyoxylic acid is not extensively documented, a related and powerful condensation method is the Friedel-Crafts acylation. researchgate.net In this approach, an aromatic compound like acetanilide reacts with an acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃). askfilo.com For the synthesis of the target α-keto acid, a suitable acylating agent would be a derivative of oxalyl chloride, such as ethyl oxalyl chloride. The reaction introduces the glyoxylyl group (-COCO-R) onto the aromatic ring. The acetamido group on the aniline precursor is an activating group and directs the substitution primarily to the para position, yielding the 4-substituted product. Subsequent hydrolysis of the resulting ester would produce the final 2-(4-acetamidophenyl)-2-oxoacetic acid.

The synthesis of α-keto carboxylic acids can be achieved through various oxidative methods, which are foundational in organic chemistry. mdpi.com These pathways typically involve the oxidation of a precursor molecule at the α-position to the desired carboxylic acid.

Common oxidative strategies include:

Oxidation of α-Hydroxy Acids : A chemoselective and direct method involves the oxidation of an α-hydroxy acid precursor to the corresponding α-keto acid. organic-chemistry.org

Oxidation of Aryl Methyl Ketones : Aryl methyl ketones can be oxidized to form aryl α-keto acids. This transformation often employs strong oxidizing agents. mdpi.com For example, a precursor like 4'-acetamidoacetophenone could theoretically be oxidized to yield 2-(4-acetamidophenyl)-2-oxoacetic acid.

Oxidation of Alkenes : A recyclable iron nanocomposite has been shown to catalyze the efficient synthesis of α-keto acids from the oxidation of alkenes using tert-Butyl hydroperoxide (TBHP) as the oxidant. researchgate.netorganic-chemistry.org

These methods offer flexibility in precursor choice but can be limited by the harshness of the oxidizing conditions and the tolerance of other functional groups in the molecule. mdpi.com

Oxamic acids, which are N-substituted derivatives of oxalic acid, are stable compounds that can be readily prepared. A common and efficient two-step procedure involves the use of acyl chloride intermediates. researchgate.net

First, a primary or secondary amine, such as 4-aminoacetanilide (a precursor to the acetamidophenyl group), is reacted with an oxalic acid monoester chloride, like ethyl oxalyl chloride. This reaction, typically carried out in the presence of a base like triethylamine, forms an N-aryl oxamate (B1226882) ester. In the second step, this ester intermediate is hydrolyzed under either acidic or basic conditions to yield the final oxamic acid. researchgate.net This method is versatile and allows for the synthesis of a wide variety of oxamic acids by simply changing the starting amine. researchgate.net

Core Skeleton Formation Strategies

The assembly of the central 2-oxoacetic acid structure linked to the phenyl ring can be accomplished through various synthetic strategies, with thermal methods being a conventional choice.

Thermal energy is frequently employed to drive chemical reactions toward the formation of the desired product. In the context of synthesizing 2-(acetamidophenyl)-2-oxoacetic acid derivatives, conventional heating is often used in the ring-opening of N-acyl isatins. researchgate.net

While some nucleophilic attacks on N-acetyl isatin proceed readily at room temperature, less reactive nucleophiles, such as certain alcohols or amines with long alkyl chains, may require heating the reaction mixture at reflux for several hours to achieve a reasonable yield. researchgate.net For example, the reaction of bis-N-acetylisatins with ethanol (B145695) required heating at reflux for 3 hours to form the corresponding bis-glyoxylacetate product. researchgate.net This application of heat provides the necessary activation energy to overcome the reaction barrier, facilitating the cleavage of the isatin ring and the formation of the α-keto ester skeleton.

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. researchgate.netjchps.compsu.edu This efficiency is attributed to the direct interaction of microwave irradiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating. psu.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of an α-Ketoamide Intermediate An illustrative comparison based on findings for related syntheses.

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

| Reaction Time | Hours scispace.com | Minutes scispace.comnih.gov | Drastically reduced |

| Product Yield | Moderate to Good jchps.com | Good to Excellent researchgate.netjchps.com | Often higher |

| Purity | May require extensive purification | Generally higher purity researchgate.net | Cleaner reaction profile |

| Energy Input | Indirect, slow heating | Direct, rapid heating psu.edu | More energy-efficient |

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic synthesis integrates the high selectivity of biocatalysts with the versatility of traditional chemical reactions, offering a powerful strategy for constructing complex molecules under mild conditions. nih.govmdpi.com This approach leverages enzymes to perform specific transformations that are often challenging to achieve with conventional chemical reagents, thereby minimizing the need for protecting groups and reducing waste. nih.gov While specific chemoenzymatic routes for 2-(4-acetamidophenyl)-2-oxoacetic acid are not extensively detailed in the literature, the principles of this methodology suggest potential applications.

Enzymes such as lipases, proteases, or oxidases could be employed for selective modifications of the 2-(4-acetamidophenyl)-2-oxoacetic acid scaffold. For example, a hydrolase could be used for the selective deacetylation of the acetamido group or hydrolysis of an ester derivative. Conversely, a lipase (B570770) could catalyze a regioselective acylation at a different position if the core structure were modified to include a hydroxyl group. The high enantioselectivity of many enzymes is particularly advantageous for producing chiral derivatives, a critical aspect in the synthesis of many modern pharmaceuticals. nih.gov The development of such chemoenzymatic processes aligns with the growing demand for greener and more sustainable chemical manufacturing. mdpi.com

Functionalization and Derivatization during Synthesis

Coupling Reactions with Amino Acid Esters (e.g., OxymaPure/DIC coupling)

A crucial step in the derivatization of 2-(acetamidophenyl)-2-oxoacetic acid analogues is the formation of amide bonds with other molecules, such as amino acid esters. A highly efficient method for this transformation is the use of a coupling cocktail containing N,N'-Diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). nih.govresearchgate.net OxymaPure serves as a superior additive compared to traditional options like 1-hydroxybenzotriazole (B26582) (HOBt), as it enhances coupling efficiency, minimizes racemization, and possesses a more favorable safety profile. nih.govoxymapure.com

This methodology has been successfully applied to couple 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid with a variety of amino acid esters. nih.gov The reaction proceeds in excellent yield and purity, demonstrating the robustness of the OxymaPure/DIC system for generating α-ketoamide derivatives. nih.govresearchgate.net The process involves the in-situ activation of the carboxylic acid by DIC to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable active ester by OxymaPure, preventing side reactions and ensuring an efficient final coupling with the amino acid ester. oxymapure.comoxymapure.com

Table 2: Synthesis of 4-[2-(2-Acetamidophenyl)-2-oxo-acetylamino]benzoyl Amino Acid Ester Derivatives using OxymaPure/DIC Coupling Data sourced from Molecules (2013). nih.gov

| Amino Acid Ester Coupled | Product | Yield (%) | Melting Point (°C) |

| H-Ala-OMe | 4a | 88 | 174–176 |

| H-Val-OMe | 4b | 85 | 160–162 |

| H-Leu-OMe | 4c | 86 | 144–146 |

| H-Ile-OMe | 4d | 82 | 164–166 |

| H-Phe-OMe | 4e | 89 | 166–168 |

| H-β-Ala-OMe | 4f | 88 | 154–156 |

| H-Gly-OEt | 4g | 90 | 170–172 |

| H-Pro-OMe | 4h | 84 | 134–136 |

| H-Trp-OMe | 4i | 85 | 148–150 |

Incorporation of Amine and Heteroaryl Amine Moieties

The incorporation of diverse amine and heteroaryl amine functionalities is a common strategy to create analogues of 2-(acetamidophenyl)-2-oxoacetic acid. A primary synthetic route involves the ring-opening of an N-acylisatin precursor by an amine nucleophile. researchgate.netnih.gov This reaction is versatile and has been used to introduce a range of amine-containing substituents.

For example, the microwave-promoted condensation of N-acylisatin with various aniline derivatives efficiently produces a series of 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide (B32628) derivatives. researchgate.net This method highlights a direct approach to incorporating substituted aryl amine moieties. Furthermore, more complex heterocyclic amines can be introduced. In one reported synthesis, an oxirane derivative of a related butenoic acid was reacted with 2-amino-5-phenyl-1,3,4-thiadiazole, a heteroaryl amine, to yield an imidazole (B134444) derivative, demonstrating the feasibility of incorporating complex heterocyclic systems. asmarya.edu.ly The initial step in the synthesis of the peptide-coupled derivatives mentioned previously, the reaction between N-acetylisatin and 4-aminobenzoic acid, is itself an example of incorporating a functionalized amine to build a more complex molecular scaffold. nih.govresearchgate.net

Table 3: Examples of Incorporated Amine and Heteroaryl Amine Moieties

| Starting Material | Amine Reagent | Resulting Moiety | Reference |

| N-Acylisatin | Aniline Derivatives | N-Aryl-α-ketoamide | researchgate.net |

| N-Acetylisatin | 4-Aminobenzoic Acid | 4-Carboxyphenyl-α-ketoamide | nih.govresearchgate.net |

| 3-(4-acetamidobenzoyl)oxiran-2-carboxylic acid | 2-Amino-5-phenyl-1,3,4-thiadiazole | Imidazole derivative | asmarya.edu.ly |

Chemical Transformations and Mechanistic Insights into 2 Acetamidophenyl 2 Oxoacetic Acid Derivatives

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the carbonyl carbons in the α-keto acid functionality makes them susceptible to attack by a wide range of nucleophiles. These reactions can lead to the formation of new carbon-heteroatom bonds and, in the case of cyclic derivatives, ring-opening of strained systems.

While 2-(4-acetamidophenyl)-2-oxoacetic acid itself is an acyclic molecule, its derivatives can be envisioned as participating in or being synthesized from precursors involving strained heterocyclic rings, such as aziridines or epoxides. The ring-opening of such structures by nucleophiles is a fundamental transformation in organic synthesis. The high ring strain energy of these three-membered rings facilitates cleavage by a variety of nucleophiles. nih.gov

The efficiency of these ring-opening reactions is highly dependent on the nature of the substituents on the ring, the nucleophile, and the reaction conditions. nih.gov For instance, the presence of an electron-withdrawing group on the nitrogen atom of an aziridine (B145994) ring activates it for nucleophilic attack. nih.gov In a hypothetical scenario where a derivative of 2-(4-acetamidophenyl)-2-oxoacetic acid is synthesized from a precursor containing an aziridine ring, the regioselectivity of the nucleophilic attack would be a key consideration.

The following table illustrates the expected products from the nucleophilic ring-opening of a hypothetical N-activated aziridine precursor related to the target molecule.

| Nucleophile | Product Type | Reaction Details |

| Water (H₂O) | β-amino alcohol | The reaction would likely proceed via an S(_N)2 mechanism, with water attacking one of the electrophilic carbons of the aziridine ring, leading to the formation of a β-amino alcohol after proton transfer. |

| Alcohols (R-OH) | β-amino ether | Similar to the reaction with water, alcohols would act as nucleophiles, resulting in the formation of a β-amino ether. The regioselectivity would be influenced by steric and electronic factors of the aziridine ring. |

| Amines (R-NH₂) | 1,2-diamine | Amines, being potent nucleophiles, would readily open the aziridine ring to yield 1,2-diamine derivatives. This reaction is a common method for the synthesis of vicinal diamines. |

This table is based on the general reactivity of aziridines and represents a hypothetical application to a precursor of 2-(4-acetamidophenyl)-2-oxoacetic acid.

The aminolysis of α-ketoesters, which are esters of α-keto acids like 2-(4-acetamidophenyl)-2-oxoacetic acid, is a significant reaction for the synthesis of N-substituted α-amino esters. These products are valuable chiral intermediates in the pharmaceutical industry. nih.gov A highly efficient method for this transformation is through biocatalytic reductive amination. nih.gov

Recent research has demonstrated the use of imine reductases (IREDs) for the direct reductive coupling of α-ketoesters and amines. nih.gov This biocatalytic approach offers high conversion rates and excellent enantioselectivity under mild reaction conditions. nih.govnih.gov The process involves the in situ formation of an imine from the α-ketoester and an amine, which is then stereoselectively reduced by the IRED to the corresponding N-substituted α-amino ester.

The versatility of this method has been showcased through numerous preparative-scale transformations, highlighting its scalability for industrial applications. nih.gov

| Reactants | Catalyst | Product | Significance |

| α-ketoester (e.g., ethyl 2-oxo-4-phenylbutyrate) and an amine (e.g., propargylamine) | Imine Reductase (IRED) | N-substituted α-amino ester | Provides enantiomerically pure N-substituted amino esters, which are key pharmaceutical intermediates. nih.gov |

Condensation and Imine Formation

The ketone carbonyl group in 2-(4-acetamidophenyl)-2-oxoacetic acid and its derivatives is a prime site for condensation reactions with primary amines and their derivatives, leading to the formation of imines (Schiff bases) and related compounds.

The reaction of an aldehyde or ketone with a primary amine yields an imine, also known as a Schiff base. This reaction is a cornerstone of coordination chemistry, as Schiff base ligands are capable of forming stable complexes with a variety of metal ions. ekb.egresearchgate.net The formation of a Schiff base from a derivative of 2-(4-acetamidophenyl)-2-oxoacetic acid would proceed through the nucleophilic attack of the primary amine on the ketone carbonyl carbon, followed by dehydration.

The general mechanism involves the formation of a tetrahedral carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond of the imine. numberanalytics.com This reaction is typically catalyzed by either acid or base.

Schiff bases derived from related compounds, such as those from the condensation of 2-hydroxyacetophenone (B1195853) with chiral diamines, have been synthesized and characterized. mdpi.com These ligands and their metal complexes are of interest for their potential applications in catalysis and materials science. researchgate.net

Similar to the formation of Schiff bases, 2-(4-acetamidophenyl)-2-oxoacetic acid and its derivatives can react with hydrazine (B178648) (H₂NNH₂) or its substituted analogs to form hydrazones. wikipedia.orglibretexts.org Hydrazones are compounds containing the R₁R₂C=NNH₂ functional group. wikipedia.org

The mechanism of hydrazone formation is analogous to that of imine formation, involving the nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration. numberanalytics.comlibretexts.org This reaction is a fundamental transformation in organic chemistry and is often used for the characterization and derivatization of carbonyl compounds. wikipedia.orgnih.gov

Hydrazones are also important intermediates in several named reactions, most notably the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. libretexts.org In this reaction, the initially formed hydrazone is treated with a strong base at high temperatures, leading to the elimination of nitrogen gas and the formation of the corresponding alkane. libretexts.org

| Reagent | Product | Reaction Type |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation |

| Hydrazine (H₂NNH₂) | Hydrazone | Condensation |

Derivatization Pathways and Functional Group Interconversions

Functional group interconversions are essential in organic synthesis, allowing for the transformation of one functional group into another to alter a molecule's chemical properties and reactivity. numberanalytics.com 2-(4-Acetamidophenyl)-2-oxoacetic acid possesses multiple functional groups that can be targeted for derivatization.

The carboxylic acid moiety can be converted into a variety of derivatives. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. psu.edu Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, which can then be reacted with nucleophiles like amines to form amides. google.com Derivatization of carboxylic acids is also employed to enhance their detection in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govnsf.govresearchgate.net

The ketone functional group can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). As mentioned previously, it can also be completely reduced to a methylene group via the Wolff-Kishner reduction. libretexts.org

The acetamido group can potentially be hydrolyzed under acidic or basic conditions to yield the corresponding aniline (B41778) derivative, although this would require harsh conditions that might affect other parts of the molecule.

The following table summarizes some key derivatization pathways for 2-(4-acetamidophenyl)-2-oxoacetic acid.

| Functional Group | Reagent/Reaction | Product Functional Group |

| Carboxylic Acid | Alcohol/Acid Catalyst | Ester |

| Carboxylic Acid | SOCl₂ or PCl₅ | Acyl Halide |

| Acyl Halide | Amine | Amide |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Ketone | H₂NNH₂, KOH, heat | Methylene (Alkane) |

Mechanistic Investigations of Reaction Pathways (e.g., N-acylisatin ring opening)

The formation of 2-(4-acetamidophenyl)-2-oxoacetic acid derivatives through the ring-opening of corresponding N-acylisatins is a crucial chemical transformation. Mechanistic studies have provided significant insights into the pathways governing this reaction, primarily highlighting a nucleophilic attack at the C2-carbonyl carbon of the isatin (B1672199) ring.

The fundamental step of the N-acylisatin ring-opening mechanism involves the attack of a nucleophile on the electrophilic C2-carbonyl group. This carbonyl group exhibits amide-like character, rendering it susceptible to nucleophilic addition. Current time information in Asia/Manila.researchgate.net The subsequent cleavage of the endocyclic C-N bond leads to the formation of the ring-opened product. This general mechanism is applicable to a variety of nucleophiles, including alcohols and amines, which yield α-ketoesters and α-ketoamides, respectively. researchgate.net

Kinetic Studies and the Tetrahedral Intermediate

Kinetic investigations into the aminolysis of N-acylisatins have furnished a more detailed understanding of the reaction pathway. Studies on the reaction of N-acetyl isatin and N-propionyl isatin with amines such as morpholine (B109124), piperazine, and diethylamine (B46881) in acetonitrile (B52724) have revealed that the reactions follow third-order kinetics. researchgate.net This observation suggests a more complex mechanism than a simple bimolecular interaction, possibly involving a second molecule of the amine or a solvent molecule in the rate-determining step.

The activation parameters derived from these kinetic studies, including the entropy of activation (ΔS), enthalpy of activation (ΔH), and Gibbs free energy of activation (ΔG*), provide evidence for the formation of a solvated, zwitterionic tetrahedral intermediate in the rate-determining step. researchgate.net The proposed mechanism involves the initial nucleophilic attack by the amine on the C2-carbonyl carbon to form this intermediate, which is stabilized by solvent molecules. The subsequent breakdown of this intermediate leads to the final ring-opened product.

The influence of the solvent on the reaction rate has also been noted. The correlation between the rate constants and solvent parameters indicates that the reaction is influenced by both specific and non-specific solute-solvent interactions, further supporting the formation of a solvated intermediate. researchgate.net

pH-Dependence and Reaction Intermediates

The hydrolysis of isatin and its derivatives is sensitive to the pH of the reaction medium. The pH-rate profiles for the hydrolysis of isatin and its N-carboxymethyl derivative exhibit a complex dependence on the hydroxide (B78521) ion concentration, with both first- and second-order dependencies observed, as well as a pH-independent pathway. nih.gov This complex behavior is interpreted in terms of the formation of tetrahedral intermediates in different protonic states. These intermediates can then break down to the final products through pathways catalyzed by hydroxide ions, hydronium ions, or water. nih.gov

While direct spectroscopic observation of the tetrahedral intermediate in the ring-opening of N-acylisatins is challenging due to its transient nature, the kinetic and pH-dependence data strongly support its existence as a key intermediate in the reaction pathway. Computational studies on analogous aminolysis reactions of anhydrides and thiolactones also support a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.netnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Acetamidophenyl 2 Oxoacetic Acid Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 2-(4-Acetamidophenyl)-2-oxoacetic acid is expected to display a series of characteristic absorption bands corresponding to its distinct structural motifs.

The presence of the carboxylic acid group is typically confirmed by a very broad O-H stretching band, often observed in the 2500-3300 cm⁻¹ region, and a strong C=O stretching vibration. The α-keto group and the amide carbonyl group also give rise to strong C=O stretching bands, generally appearing in the 1600-1850 cm⁻¹ range researchgate.net. The exact position of these carbonyl peaks can help distinguish between the carboxylic acid, ketone, and amide environments.

The amide group is further characterized by an N-H stretching vibration, usually appearing as a sharp peak around 3300 cm⁻¹. Aromatic compounds, like the parasubstituted benzene ring in this molecule, show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C skeletal ring vibrations in the 1400-1600 cm⁻¹ region researchgate.net. The analysis of these vibrations is crucial for confirming the presence and chemical environment of the molecule's functional groups. nih.govnih.govpsu.edu

Table 1: Predicted FT-IR Peak Assignments for 2-(4-Acetamidophenyl)-2-oxoacetic acid

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3300 | Amide | N-H Stretch |

| 3100-3000 | Aromatic Ring | C-H Stretch |

| 3300-2500 | Carboxylic Acid | O-H Stretch (Broad) |

| ~1730 | Carboxylic Acid | C=O Stretch |

| ~1690 | α-Keto | C=O Stretch |

| ~1670 | Amide | C=O Stretch (Amide I) |

| 1600-1450 | Aromatic Ring | C=C Skeletal Vibrations |

| ~1540 | Amide | N-H Bend (Amide II) |

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and structure of a molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled. ekb.eg

¹H-NMR Spectroscopy: The proton NMR spectrum of 2-(4-Acetamidophenyl)-2-oxoacetic acid would provide distinct signals for each type of proton. The methyl protons of the acetyl group (CH₃) are expected to appear as a sharp singlet. The aromatic protons, due to the para-substitution pattern, would likely present as a pair of doublets, representing an AA'BB' system. The amide proton (N-H) would appear as a singlet, and its chemical shift can be concentration and solvent-dependent. Similarly, the carboxylic acid proton (O-H) would yield a broad singlet, which may undergo deuterium exchange upon addition of D₂O.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the methyl carbon of the acetyl group, the amide carbonyl carbon, the α-keto carbon, the carboxylic acid carbon, and the distinct carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating acetamido group and the electron-withdrawing α-ketoacetic acid group.

Table 2: Predicted ¹H-NMR Data for 2-(4-Acetamidophenyl)-2-oxoacetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~2.1 | Singlet | -C(O)CH₃ |

| ~7.6 | Doublet | Aromatic CH (ortho to -NHAc) |

| ~8.0 | Doublet | Aromatic CH (ortho to -C(O)COOH) |

| ~9.5 | Singlet | -NH- |

Table 3: Predicted ¹³C-NMR Data for 2-(4-Acetamidophenyl)-2-oxoacetic acid

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~24 | -C(O)CH₃ |

| ~119 | Aromatic CH (ortho to -NHAc) |

| ~131 | Aromatic CH (ortho to -C(O)COOH) |

| ~132 | Aromatic C (ipso to -C(O)COOH) |

| ~144 | Aromatic C (ipso to -NHAc) |

| ~165 | Carboxylic Acid (-COOH) |

| ~169 | Amide Carbonyl (-NHC(O)CH₃) |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. ekb.eg High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

For 2-(4-Acetamidophenyl)-2-oxoacetic acid (C₁₀H₉NO₄), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺) libretexts.orgyoutube.com. Cleavage adjacent to the carbonyl groups is also a dominant process. miamioh.edu Further fragmentation can occur, involving the acetamido group, leading to a complex but interpretable spectrum that helps confirm the proposed structure.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-(4-Acetamidophenyl)-2-oxoacetic acid

| m/z Value | Fragment Lost | Proposed Fragment Structure |

|---|---|---|

| 207 | - | Molecular Ion [M]⁺ |

| 162 | -COOH | 4-Acetamidobenzoyl cation |

| 145 | -COOH, -OH | Fragment from further rearrangement |

| 120 | -COOH, -CH₂CO | 4-Aminobenzoyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While specific crystallographic data for the 4-acetamido isomer was not found, analysis of the related compound 2-(2-acetamidophenyl)-2-oxoacetate is available in the Crystallography Open Database (COD) nih.gov. Such an analysis would reveal the planarity of the aromatic ring and the orientation of the acetamido and oxoacetic acid substituents relative to it. Hydrogen bonding is expected to be a dominant intermolecular force, likely involving the carboxylic acid proton, the amide proton, and the various carbonyl oxygen atoms, leading to the formation of extended networks in the solid state. This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The spectrum provides information about the electronic structure of a molecule, particularly those with chromophores such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of 2-(4-Acetamidophenyl)-2-oxoacetic acid is expected to show absorptions arising from electronic transitions within its conjugated system. The benzene ring and carbonyl groups act as chromophores. Two main types of transitions are anticipated:

π → π* transitions: These are typically high-intensity absorptions associated with the aromatic system and conjugated carbonyl groups. They are expected to occur at shorter wavelengths (e.g., in the 200-300 nm range).

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and amide groups) to an anti-bonding π* orbital. elte.hu These transitions occur at longer wavelengths, often above 300 nm, but are less probable and thus result in weaker absorption bands. uzh.chmasterorganicchemistry.com

The solvent used for the analysis can influence the position of these absorption maxima. shu.ac.uk

Table 5: Predicted UV-Vis Absorption Data for 2-(4-Acetamidophenyl)-2-oxoacetic acid

| Wavelength (λmax) | Transition Type | Associated Chromophore |

|---|---|---|

| ~280-300 nm | π → π* | Aromatic ring conjugated with C=O |

Synthesis and Investigation of Structural Analogues and Derivatives of 2 Acetamidophenyl 2 Oxoacetic Acid

Alpha-Ketoamide and Bis-Alpha-Ketoamide Derivatives

The synthesis of α-ketoamide and bis-α-ketoamide derivatives often proceeds through the ring-opening of N-acylisatins, which are precursors to the 2-(acetamidophenyl)-2-oxoacetic acid core. nih.gov The carbonyl group at the C2 position of N-acetylisatin is particularly susceptible to nucleophilic attack, facilitating this transformation. nih.gov

One effective method involves the aminolysis of N-acylisatins with various primary and secondary amines and diamines. nih.gov This reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation, which significantly reduces reaction times and often improves product yields and purity. nih.gov For instance, the reaction of N-acetylisatin with amines like piperidine (B6355638) and morpholine (B109124) yields the corresponding α-ketoamide derivatives. nih.gov Similarly, using diamines as nucleophiles leads to the formation of bis-(α-ketoamide) structures. nih.gov

An alternative two-step synthesis involves the initial reaction of N-acylisatin with an alcohol, such as methanol (B129727), under microwave irradiation to produce α-phenylglyoxyl methyl ester derivatives. nih.gov Subsequent aminolysis of these ester intermediates with amines yields the same α-ketoamide products obtained from the direct aminolysis of the N-acylisatin. nih.gov The general synthetic approach for α-ketoamides often involves the coupling of α-ketoesters with amines. google.com

The following table summarizes the synthesis of various α-ketoamide and bis-(α-ketoamide) derivatives via the ring-opening of N-acylisatins.

| Starting Material | Amine/Diamine | Method | Product Class | Reference |

| N-Acetylisatin | Various amines | Microwave Irradiation | α-Ketoamide | nih.gov |

| N-Propionylsatin | Various amines | Microwave Irradiation | α-Ketoamide | nih.gov |

| N-Acetylisatin | Various diamines | Microwave Irradiation | Bis-(α-ketoamide) | nih.gov |

| N-Propionylsatin | Various diamines | Microwave Irradiation | Bis-(α-ketoamide) | nih.gov |

| Bis-N-acetylisatins | Amines | Conventional | Bis-glyoxylamide | mdpi.com |

Schiff Base Derivatives

Schiff bases, or imines, are a significant class of compounds synthesized from the 2-oxoacetic acid core. They are typically formed through the condensation reaction between the keto group of 2-(4-acetamidophenyl)-2-oxoacetic acid or a related aldehyde derivative and a primary amine. mdpi.comrdd.edu.iq These reactions are often catalyzed by a few drops of acid. rdd.edu.iqsemanticscholar.org

The synthesis involves mixing equimolar amounts of the carbonyl compound and the respective amine in a suitable solvent, such as ethanol (B145695), followed by refluxing for a period ranging from one to several hours. mdpi.comnih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). mdpi.com The resulting Schiff base derivatives often precipitate from the solution upon cooling and can be purified by recrystallization. rdd.edu.iq

A variety of amines have been used to generate diverse Schiff base derivatives, including substituted anilines and heterocyclic amines. mdpi.comrdd.edu.iqnih.gov The resulting imine group (C=N) is a key structural feature and is readily identifiable by spectroscopic methods. nih.gov For example, the synthesis of {N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide} involves the reaction of 2-acetamidobenzaldehyde with 4-bromoaniline (B143363) in methanol. rdd.edu.iqresearchgate.net

The following table presents examples of synthesized Schiff base derivatives.

| Carbonyl Precursor | Amine | Product | Reference |

| 2-Acetamidobenzaldehyde | 4-Bromoaniline | {N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide} | rdd.edu.iqresearchgate.net |

| 4-Aminoantipyrine | Substituted Cinnamaldehydes | Cinnamaldehyde-derived Schiff bases | mdpi.com |

| 2-Formylphenoxyacetic acid | Aromatic amines | Azomethine derivatives | nih.gov |

| 2-Hydroxy Naphthaldehyde | 2-Amino Thiazole | (E)-2-((thiazol-2-ylimino)methyl)naphthalen-1-ol | rdd.edu.iq |

Glyoxamide-Based Peptidomimetics

Glyoxamide-based peptidomimetics are compounds designed to mimic the structure and function of peptides. The 2-(acetamidophenyl)-2-oxoacetic acid framework provides a core "glyoxamide" unit that can be elaborated to create these mimics. The synthesis of these structures often leverages the reactivity of N-acylisatin precursors.

Bis-glyoxylamide peptidomimetics have been synthesized from bis-N-acetylisatins linked at the C5 position. mdpi.com The synthetic route involves a ring-opening reaction with various nucleophiles, including alcohols, amines, and amino acid methyl ester hydrochlorides. mdpi.com For example, reacting a methylene-linked bis-N-acetylisatin with n-butylamine in dichloromethane (B109758) results in the formation of N,N'-{4,4'-bis-[2-(2-acetamidophenyl)-N-butyl-2-oxoacetamide]}methylene. mdpi.com Similarly, reaction with ammonia (B1221849) solution yields the corresponding primary bis-amide. mdpi.com

These peptidomimetics often incorporate both hydrophobic and hydrophilic groups attached to the central glyoxamide core. mdpi.com Phenylglyoxamide- and biphenylglyoxamide-based peptidomimetics have been developed with varying alkyl chain lengths to modulate their properties. mdpi.com The synthesis allows for systematic structural modifications to investigate structure-activity relationships. mdpi.com

Heterocyclic Derivatives Derived from the Oxoacetic Acid Core

The 2-(4-acetamidophenyl)-2-oxoacetic acid core and its unsaturated precursors, such as 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, are valuable synthons for constructing a variety of heterocyclic compounds. asmarya.edu.lysemanticscholar.org The α,β-unsaturated keto acid structure, in particular, serves as a versatile starting material for reactions with various nucleophiles. asmarya.edu.ly

For example, the reaction of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid with hydrogen peroxide can yield an oxirane derivative, 3-(4-acetamidobenzoyl)oxirane-2-carboxylic acid. asmarya.edu.ly This epoxide is a key intermediate for further heterocyclic synthesis. Treatment of the oxirane with 2-amino-5-phenyl-1,3,4-thiadiazole leads to the formation of an imidazole (B134444) derivative. asmarya.edu.ly The oxirane ring can also be opened by amines and hydrazines. Reaction with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) in boiling ethanol yields tetrahydropyridazine and phenylpyridazinone derivatives, respectively. asmarya.edu.ly

Another approach involves the reaction of precursors like 4-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-hydroxy-4-oxobutanoic acid to synthesize thiadiazole and imidazole ring systems. semanticscholar.org The inherent reactivity of the diketo-acid moiety allows for condensation reactions with dinucleophiles to build these complex heterocyclic scaffolds. asmarya.edu.lysemanticscholar.org

The following table lists examples of heterocyclic systems derived from the oxoacetic acid core or its precursors.

| Precursor | Reagent | Resulting Heterocycle | Reference |

| 3-(4-Acetamidobenzoyl)oxirane-2-carboxylic acid | 2-Amino-5-phenyl-1,3,4-thiadiazole | Imidazole | asmarya.edu.ly |

| 3-(4-Acetamidobenzoyl)oxirane-2-carboxylic acid | Hydrazine Hydrate | Tetrahydropyridazine | asmarya.edu.ly |

| 3-(4-Acetamidobenzoyl)oxirane-2-carboxylic acid | Phenylhydrazine | Pyridazinone | asmarya.edu.ly |

| 4-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-hydroxy-4-oxobutanoic acid derivative | Various | Thiadiazole, Imidazole | semanticscholar.org |

Computational and Theoretical Investigations on 2 Acetamidophenyl 2 Oxoacetic Acid

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the behavior of 2-(4-acetamidophenyl)-2-oxoacetic acid. Methods like Density Functional Theory (DFT) are widely used to determine the molecule's electronic structure and predict its reactivity. nih.govmdpi.com DFT calculations can optimize the molecular geometry to find the most stable arrangement of atoms and compute various electronic properties. mdpi.com

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Electron Density Distribution: DFT can map the electron density, revealing the electron-rich and electron-poor regions of the molecule. This information helps in understanding how the molecule will interact with other chemical species.

Global and Local Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of the molecule. nih.gov This method is particularly useful for predicting the molecule's absorption spectra (UV-Vis) by calculating the energies of electronic transitions. researchgate.net For 2-(4-acetamidophenyl)-2-oxoacetic acid, TD-DFT could elucidate how modifications to its structure might alter its color and photophysical properties.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Significance for 2-(4-Acetamidophenyl)-2-oxoacetic acid |

|---|---|

| HOMO Energy | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions, predicting sites for intermolecular interactions. |

Conformational Analysis through Theoretical Modeling

The biological activity and physical properties of 2-(4-acetamidophenyl)-2-oxoacetic acid are intrinsically linked to its three-dimensional shape or conformation. Theoretical modeling is employed to explore the various possible conformations and identify the most stable ones. unife.it This process, known as conformational analysis, involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. nih.gov

For 2-(4-acetamidophenyl)-2-oxoacetic acid, key rotational barriers would exist around the bonds connecting the phenyl ring to the oxoacetic acid moiety and the acetamido group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. These calculations can be performed using various levels of theory, from faster molecular mechanics methods to more accurate DFT calculations. nih.gov The results of such an analysis can reveal the preferred spatial arrangement of the functional groups, which is critical for understanding how the molecule interacts with biological targets.

Molecular Modeling of Intermolecular Interactions

In the solid state, molecules of 2-(4-acetamidophenyl)-2-oxoacetic acid are likely to arrange themselves in a crystalline lattice stabilized by a network of intermolecular hydrogen bonds. researchgate.netrsc.org The molecule contains several functional groups that can act as hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens).

Theoretical modeling can predict these hydrogen bonding patterns. pku.edu.cn By analyzing the crystal packing, it is possible to identify recurring hydrogen bond motifs, such as dimers formed by the carboxylic acid groups. mdpi.comnih.gov Computational methods, often combined with experimental data from X-ray diffraction, can provide a detailed picture of the three-dimensional hydrogen-bonding network that holds the crystal together. rsc.org Understanding these networks is important as they influence physical properties like melting point, solubility, and stability.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a small molecule like 2-(4-acetamidophenyl)-2-oxoacetic acid might interact with a biological macromolecule, such as a protein or DNA. nih.govsemanticscholar.org

Binding to Human Serum Albumin (HSA): HSA is a major transport protein in the blood. Docking studies can predict whether 2-(4-acetamidophenyl)-2-oxoacetic acid can bind to HSA, at which specific site (e.g., Sudlow's site I or II), and with what affinity. nih.gov This information is crucial for understanding the pharmacokinetics of the compound. The calculations typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the protein.

Binding to DNA: To investigate potential genotoxic or therapeutic effects, docking studies can be performed with DNA as the target. als-journal.com These simulations can suggest whether the molecule is likely to bind to the major or minor groove of the DNA double helix or intercalate between the base pairs. The binding energy calculated from these studies gives an estimate of the stability of the molecule-DNA complex. semanticscholar.org

Table 2: Typical Output from Molecular Docking Studies

| Parameter | Description |

|---|---|

| Binding Affinity/Energy (kcal/mol) | An estimate of the strength of the interaction between the ligand and the target. Lower values indicate stronger binding. f1000research.com |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site of the macromolecule. |

| Intermolecular Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions stabilizing the complex. |

To study the interaction between 2-(4-acetamidophenyl)-2-oxoacetic acid and a large biomacromolecule with higher accuracy, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach can be used. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular QM/MM implementation. physchemres.org

Advanced Separation and Purification Methodologies in 2 Acetamidophenyl 2 Oxoacetic Acid Research

Chromatographic Techniques

Chromatography is a cornerstone of separation science, indispensable for the analysis and purification of 2-(4-Acetamidophenyl)-2-oxoacetic acid. The fundamental principle involves distributing the components of a mixture between a stationary phase and a mobile phase. iajps.com Different chromatographic techniques offer unique advantages for specific applications, from high-resolution purification to rapid reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of 2-(4-Acetamidophenyl)-2-oxoacetic acid. pensoft.netnih.gov Its high resolution and sensitivity make it an ideal method for both analytical purity assessment and preparative purification.

A typical HPLC method for this compound would utilize reversed-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture. pensoft.netresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the two phases. Due to the presence of a carboxylic acid and an aromatic ring, 2-(4-Acetamidophenyl)-2-oxoacetic acid exhibits moderate polarity.

Method Development:

Stationary Phase: A C18 or C8 column is commonly chosen for separating aromatic carboxylic acids. researchgate.netdeswater.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often with a pH modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. researchgate.netmdpi.com Adjusting the pH of the mobile phase is crucial for controlling the retention time and peak shape of the acidic analyte. pensoft.net

Detection: A UV/VIS detector is highly effective, as the aromatic ring and carbonyl groups in the molecule absorb UV light strongly at specific wavelengths, commonly around 225-254 nm. pensoft.netnih.gov

Quantification: For quantitative analysis, a calibration curve is generated using standards of known concentration. This allows for the precise determination of the amount of 2-(4-Acetamidophenyl)-2-oxoacetic acid in a sample. deswater.com

The following table outlines a hypothetical set of parameters for an analytical RP-HPLC method.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govjchr.org | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2-3) | Suppresses ionization of the carboxylic acid, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound. |

| Elution Mode | Gradient | Allows for efficient separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min pensoft.netjchr.org | A standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30 °C pensoft.net | Ensures reproducible retention times by controlling viscosity and mass transfer. |

| Detection | UV at 225 nm pensoft.net | Wavelength for strong absorbance by the phenyl and oxoacetic acid moieties. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This table is for illustrative purposes and actual conditions would require experimental optimization.

Supercritical Fluid Chromatography (SFC) is a "green" chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. uva.es It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations with reduced organic solvent consumption. uva.es

For a polar compound like 2-(4-Acetamidophenyl)-2-oxoacetic acid, pure CO2 is not a sufficiently strong mobile phase. Therefore, an organic modifier, such as methanol, is added to the CO2 to increase its solvating power. researchgate.net SFC is particularly advantageous for chiral separations and for purifying compounds that are sensitive to the aqueous conditions or higher temperatures sometimes used in HPLC. fagg.be

Key aspects of SFC for this compound include:

Mobile Phase: Supercritical CO2 with a methanol modifier (e.g., 5-40% gradient). uva.es

Additives: To improve peak shape for acidic compounds, small amounts of acidic additives like formic acid or trifluoroacetic acid may be added to the modifier. fagg.be

Stationary Phases: A variety of stationary phases can be used, including those common in HPLC (like silica, C18) as well as phases specifically designed for SFC. researchgate.net

Derivatization: In some cases, particularly for analysis by SFC-MS, organic acids may be derivatized to improve their volatility and ionization efficiency, although this is more common for metabolomics applications. nsf.govnih.gov

SFC is a superior and more environmentally friendly alternative to HPLC due to its speed and reduced use of organic solvents. researchgate.net

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. iajps.comnih.gov Since 2-(4-Acetamidophenyl)-2-oxoacetic acid is a carboxylic acid, it will carry a negative charge at a pH above its isoelectric point (pI), making it an ideal candidate for anion exchange chromatography. bme.hu

In a typical IEC process:

A solution containing the compound is loaded onto a column packed with a stationary phase containing positively charged functional groups (anion exchanger). lcms.cz

The negatively charged 2-(4-Acetamidophenyl)-2-oxoacetate anions bind to the stationary phase.

Neutral and positively charged impurities pass through the column and are washed away.

The bound compound is then eluted by increasing the salt concentration (e.g., using a sodium chloride gradient) or by changing the pH of the mobile phase to neutralize the charge on the molecule or the stationary phase. bme.hulcms.cz

IEC is particularly useful for removing impurities with different charge characteristics, such as inorganic salts or other charged organic molecules. iajps.com

Size Exclusion Chromatography (SEC) , also known as gel filtration or gel permeation chromatography, separates molecules based on their size in solution (hydrodynamic volume). lcms.czwarwick.ac.uk The stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. nih.gov

While SEC is a gold standard for analyzing large biomolecules like proteins and their aggregates, its application for purifying a small molecule like 2-(4-Acetamidophenyl)-2-oxoacetic acid is more limited. lcms.czchromatographyonline.com It would not be effective at separating the target compound from impurities of a similar molecular weight. However, it can be highly effective for "group separations," such as:

Removing high-molecular-weight impurities (e.g., polymers).

Desalting a solution of the compound, as the small salt ions will be retained by the pores and elute much later than the larger organic acid molecule.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively for qualitative analysis. researchgate.net It is an invaluable tool for monitoring the progress of a chemical reaction and for preliminary purity assessment of the resulting 2-(4-Acetamidophenyl)-2-oxoacetic acid. libretexts.orgthieme.de

Reaction Monitoring: To monitor a synthesis, small aliquots are taken from the reaction mixture over time and spotted on a TLC plate. libretexts.org Typically, three lanes are used:

Starting Material: A spot of the pure limiting reactant.

Reaction Mixture: A spot of the reaction aliquot.

Co-spot: A spot containing both the starting material and the reaction mixture. libretexts.org

The plate is developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product, 2-(4-Acetamidophenyl)-2-oxoacetic acid, will appear and intensify. researchgate.net The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Purity Assessment: A pure compound should ideally appear as a single spot on a TLC plate. libretexts.org The presence of multiple spots in a sample of purified 2-(4-Acetamidophenyl)-2-oxoacetic acid indicates the presence of impurities. libretexts.org

Visualization: Since 2-(4-Acetamidophenyl)-2-oxoacetic acid is colorless, visualization methods are required.

UV Light: The aromatic ring allows the compound to be visualized under UV light (typically at 254 nm) on a TLC plate containing a fluorescent indicator. researchgate.net The compound will appear as a dark spot.

Staining: Chemical stains can be used. For an acidic compound, spraying the plate with an indicator like bromocresol green will reveal the acid as a yellow spot on a green or blue background. illinois.edu

| Technique | Primary Use for 2-(4-Acetamidophenyl)-2-oxoacetic acid | Principle of Separation | Key Advantages |

| HPLC | Quantitative analysis and high-resolution purification. | Partitioning based on polarity. | High efficiency, sensitivity, and reproducibility. nih.gov |

| SFC | "Green" purification and analysis. | Partitioning in a supercritical fluid. | Fast, reduced organic solvent use. uva.es |

| IEC | Removal of charged impurities. | Reversible binding based on net charge. iajps.com | High capacity, excellent for salt removal. |

| SEC | Desalting, removal of high MW impurities. | Differential entry into porous beads based on size. lcms.cz | Gentle, non-denaturing conditions. |

| TLC | Rapid reaction monitoring and purity checks. | Partitioning based on polarity. | Fast, inexpensive, requires minimal sample. researchgate.net |

This table provides a comparative summary of the chromatographic techniques discussed.

Filtration and Drying Processes

Filtration and drying are essential downstream processes that follow synthesis and chromatographic purification. These steps are crucial for concentrating the product, removing residual solvents and salts, and obtaining the final solid compound in a stable, pure form.

Nanofiltration (NF) is a pressure-driven membrane separation process that falls between reverse osmosis and ultrafiltration. mdpi.com NF membranes have pore sizes typically in the range of 1-10 nanometers and often carry a surface charge. This allows them to separate molecules based on a combination of size exclusion and electrostatic repulsion (Donnan exclusion). researchgate.net

This technique is highly effective for concentrating a solution of 2-(4-Acetamidophenyl)-2-oxoacetic acid while simultaneously removing unwanted inorganic salts.

Concentration: In an aqueous solution at neutral or basic pH, the carboxylic acid group of the molecule will be deprotonated, giving it a negative charge. A nanofiltration membrane with a negative surface charge will repel the anionic product, retaining it on one side of the membrane. Water molecules, being small and neutral, will pass through the membrane pores under pressure, thus concentrating the product solution. reminewater.eu

Salt Removal (Diafiltration): NF is particularly adept at separating monovalent ions (like Na⁺ and Cl⁻) from larger, divalent or organic ions. cetjournal.it If the product solution contains salts from buffers or pH adjustments used in previous steps, an NF process can efficiently remove them. The smaller monovalent salt ions can pass through the membrane with the water, while the larger organic anion is retained. This process can be enhanced by diafiltration, where fresh solvent is added to the feed solution to wash out the salts more completely. reminewater.eu

The efficiency of nanofiltration depends on factors such as the transmembrane pressure, pH of the solution (which affects the charge of the molecule and membrane), and the specific properties of the chosen membrane (e.g., molecular weight cut-off and surface charge). mdpi.commdpi.com

Tangential Flow Filtration (TFF)

Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and efficient method for the separation and purification of molecules, making it a valuable technique in the research and production of compounds like 2-(4-Acetamidophenyl)-2-oxoacetic acid. cytivalifesciences.comcytivalifesciences.comformulationbio.com Unlike traditional filtration where the fluid flows directly through the filter, TFF employs a tangential flow of the feed solution across the surface of the membrane. formulationbio.comsigmaaldrich.com This cross-flow action prevents the build-up of molecules on the membrane surface, a phenomenon known as fouling, which can clog the filter. sigmaaldrich.com

The primary applications of TFF in a research context for a compound like 2-(4-Acetamidophenyl)-2-oxoacetic acid would include concentration, diafiltration (for buffer exchange or desalting), and fractionation of the target molecule from smaller or larger impurities. cytivalifesciences.comcytivalifesciences.comsigmaaldrich.com For instance, after a synthesis reaction, TFF could be used to concentrate the product or remove unreacted starting materials, salts, and other low-molecular-weight impurities.

The efficiency of TFF is governed by several key parameters that can be optimized for a specific compound. While specific studies detailing TFF parameters for 2-(4-Acetamidophenyl)-2-oxoacetic acid are not prevalent in publicly available literature, the principles can be extrapolated from its application in purifying other biomolecules and active pharmaceutical ingredients. researchgate.netnih.gov

Key TFF Operational Parameters:

| Parameter | Description | Impact on Purification |

|---|---|---|

| Transmembrane Pressure (TMP) | The pressure differential across the membrane, which drives the flow of solvent and small molecules through it. | Higher TMP generally increases the filtration rate but can also lead to increased membrane fouling. |

| Cross-flow Velocity | The rate at which the feed solution flows parallel to the membrane surface. | Higher velocity helps to minimize the formation of a concentration polarization layer and reduces fouling. |

| Membrane Pore Size (MWCO) | The Molecular Weight Cut-Off of the membrane, which determines the size of molecules that are retained or passed through. | The choice of MWCO is critical for effectively separating the target compound from impurities based on size. |

| Feed Concentration | The concentration of the target molecule and other components in the solution. | Higher concentrations can lead to increased viscosity and a higher propensity for membrane fouling. |

In a hypothetical purification process for 2-(4-Acetamidophenyl)-2-oxoacetic acid, TFF could be implemented post-synthesis to remove catalysts and excess reagents. A diafiltration step using TFF would be particularly effective for buffer exchange to prepare the purified compound for downstream processes like crystallization or lyophilization. cytivalifesciences.comcytivalifesciences.com This technique offers significant advantages in terms of speed, efficiency, and scalability compared to traditional methods like dialysis. cytivalifesciences.com

Lyophilization (Freeze Drying) and Spray Drying for Product Isolation

Once 2-(4-Acetamidophenyl)-2-oxoacetic acid has been synthesized and purified in a solution, isolating it as a stable, dry solid is a critical final step. Lyophilization and spray drying are two advanced methodologies for achieving this, each offering distinct advantages depending on the desired final product characteristics.

Lyophilization (Freeze Drying)

Lyophilization, or freeze-drying, is a process that removes a solvent (typically water) from a frozen product through sublimation, where the ice transitions directly from a solid to a vapor phase under vacuum. researchgate.net This technique is particularly well-suited for heat-sensitive compounds, as it avoids the high temperatures that can cause degradation. researchgate.netnih.gov For a molecule like 2-(4-Acetamidophenyl)-2-oxoacetic acid, which contains functional groups susceptible to thermal decomposition, lyophilization presents a gentle drying method that can preserve its chemical integrity. nih.gov

The process consists of three main stages: freezing, primary drying (sublimation), and secondary drying (desorption). researchgate.netnih.gov The resulting product is typically a porous, amorphous, or crystalline powder with high specific surface area, which can facilitate rapid reconstitution. researchgate.net To protect the molecule from stresses during the freezing and drying phases, cryoprotectant excipients like mannitol (B672) or alanine (B10760859) are often added to the formulation. nih.govgoogle.com

Typical Stages of Lyophilization:

| Stage | Process | Key Parameters | Purpose |

|---|---|---|---|

| Freezing | The solution is cooled below its eutectic point to achieve complete solidification. | Cooling Rate, Final Freezing Temperature | To form a solid matrix. The ice crystal structure formed affects the subsequent drying rate. researchgate.net |

| Primary Drying | The chamber pressure is reduced, and shelf temperature is raised to supply heat for ice sublimation. | Chamber Pressure (Vacuum), Shelf Temperature | To remove the bulk of the frozen solvent without melting the product. researchgate.net |

| Secondary Drying | The temperature is further increased to remove residual, unfrozen water molecules by desorption. | Higher Temperature, Low Pressure | To achieve a low final moisture content, ensuring long-term product stability. nih.gov |

Spray Drying

Spray drying is a continuous process that converts a liquid feed into a dry powder in a single step. mdpi.com The process involves atomizing the liquid solution or suspension into fine droplets inside a hot drying gas chamber. The high temperature of the gas provides the heat for rapid solvent evaporation, leaving behind solid particles that are then collected, typically by a cyclone separator. google.comgoogle.com

This method is known for its speed and cost-effectiveness, making it highly suitable for large-scale industrial production. mdpi.com While the inlet temperatures can be high, the actual exposure time of the product is very short (on the order of seconds), and the evaporative cooling effect keeps the particle temperature relatively low, which can be suitable for moderately heat-sensitive compounds. google.com For 2-(4-Acetamidophenyl)-2-oxoacetic acid, spray drying could be optimized to produce particles with specific characteristics, such as size, morphology, and flow properties, which are important for subsequent formulation steps. nih.gov The choice of solvent and process parameters like inlet temperature, feed rate, and atomization pressure are critical for controlling the final product attributes. mdpi.comgoogle.com

Controllable Parameters in Spray Drying:

| Parameter | Description | Effect on Final Product |

|---|---|---|

| Inlet/Outlet Temperature | The temperature of the drying gas entering and exiting the chamber. | Affects residual moisture content and can influence product crystallinity and stability. mdpi.comgoogle.com |

| Feed Rate | The rate at which the liquid solution is pumped to the atomizer. | Influences the outlet temperature and the particle size. |

| Atomization Pressure/Speed | The energy input used to create the droplets. | A primary determinant of the initial droplet size, which in turn affects the final particle size. mdpi.com |

| Solvent System | The solvent used to dissolve the compound. | The solvent's volatility and its interaction with the compound affect the drying process and particle morphology. google.comnih.gov |

Role As Key Intermediates and Building Blocks in Advanced Organic Synthesis

Precursors for Complex Molecular Scaffolds

The structure of 2-(4-Acetamidophenyl)-2-oxoacetic acid makes it an ideal precursor for the synthesis of various heterocyclic molecular scaffolds, which form the core of many biologically active compounds. Its utility stems from the reactivity of the α-keto acid moiety, which can readily participate in cyclization and condensation reactions.

A primary application of this compound is in the synthesis of substituted isatins (1H-indole-2,3-diones). Specifically, it is a logical precursor to 5-acetamidoisatin. In a process analogous to the Sandmeyer isatin (B1672199) synthesis, 2-(4-Acetamidophenyl)-2-oxoacetic acid can undergo intramolecular electrophilic cyclization under acidic conditions, such as with sulfuric acid or methanesulfonic acid, to form the 5-acetamidoisatin scaffold nih.gov. This scaffold is particularly significant in medicinal chemistry because the acetamido group at the C5 position can be hydrolyzed to a primary amine (5-aminoisatin). This amine then serves as a versatile chemical handle for introducing a wide array of substituents, allowing for the generation of large libraries of derivatives for drug discovery and material science applications benthamdirect.comresearchgate.netnih.gov.

Furthermore, the α-keto acid functionality allows this compound to react with various dinucleophiles to construct other complex heterocyclic systems. For instance, condensation reactions with substituted hydrazines can yield hydrazone derivatives, which can be further cyclized. Similarly, reactions with compounds containing adjacent amino and thiol or hydroxyl groups can lead to the formation of thiazine or oxazine-based scaffolds. The reactivity is analogous to that of its ortho-isomer, 2-(2-acetamidophenyl)-2-oxoacetic acid, which is known to react with various amines to form Schiff bases and α-ketoamides, demonstrating the synthetic potential of this class of molecules researchgate.net.

| Target Molecular Scaffold | Synthetic Pathway | Key Features of Scaffold | Potential for Diversification |

|---|---|---|---|

| 5-Acetamidoisatin | Acid-catalyzed intramolecular cyclization | Indole core with protected amine at C5 | Hydrolysis of the acetamido group to 5-aminoisatin allows for N-alkylation, acylation, and diazotization reactions. |

| Substituted Quinoxalines | Condensation with ortho-phenylenediamines | Fused pyrazine-benzene ring system | Variation of the substituents on the phenylenediamine allows for a range of functionalized quinoxalines. |

| Hydrazone Derivatives | Condensation with hydrazines | Contains a reactive C=N-N linkage | Serves as an intermediate for further cyclization into pyrazole or triazole ring systems. |

Synthetic Applications in the Development of Fine Chemicals

The role of 2-(4-Acetamidophenyl)-2-oxoacetic acid extends to the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The complex scaffolds derived from this building block are often valuable fine chemicals themselves.

Isatin and its derivatives are a prominent class of fine chemicals due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties researchgate.netmdpi.com. Therefore, the synthesis of 5-acetamidoisatin from 2-(4-Acetamidophenyl)-2-oxoacetic acid represents a direct route to a high-value chemical intermediate. This intermediate can be used to produce a variety of pharmacologically active agents. For example, the derivatization of the isatin core has led to the development of small molecules that act as inhibitors of specific enzymes like kinases or caspases.

Moreover, 2-(4-Acetamidophenyl)-2-oxoacetic acid is a potential candidate for use in multicomponent reactions (MCRs). MCRs, such as the Ugi or Passerini reactions, are highly efficient processes where three or more reactants combine in a single step to form a complex product with high atom economy. The carboxylic acid and keto functionalities of the title compound make it suitable for such reactions, enabling the rapid assembly of diverse molecular libraries. These libraries of complex, drug-like molecules are essential in high-throughput screening campaigns for the discovery of new therapeutic leads. The general utility of glyoxylic acid (the parent α-keto acid) and its derivatives in producing pharmaceutical intermediates for drugs like amoxicillin and atenolol underscores the potential of substituted analogues like 2-(4-Acetamidophenyl)-2-oxoacetic acid in similar applications .

| Class of Fine Chemical | Synthetic Approach | Application Area | Example Structure/Target |

|---|---|---|---|

| Bioactive Isatin Derivatives | Cyclization to 5-acetamidoisatin followed by derivatization | Pharmaceuticals (e.g., kinase inhibitors, antivirals) | N-functionalized and C5-substituted isatins |

| Heterocyclic Dyes | Condensation reactions followed by functional group manipulation | Specialty Materials, Diagnostics | Functional dyes with tailored spectroscopic properties |

| α-Amino Acid Derivatives | Reductive amination of the keto group | Pharmaceuticals, Agrochemicals | N-(4-acetamidophenyl)glycine and related structures |

| Drug-like Molecules via MCRs | Use as the acid/keto component in Ugi or Passerini reactions | Drug Discovery (compound libraries) | Complex amides and esters with diverse substituents |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-acetamidophenyl)-2-oxoacetic acid?

The synthesis of this compound typically involves multi-step reactions, including condensation, oxidation, or hydrolysis. For example, analogous compounds are synthesized via:

- Amide coupling : Reacting 4-acetamidophenyl derivatives with oxalyl chloride under controlled conditions (e.g., anhydrous solvents, 0–5°C) to form the oxoacetate backbone .

- Oxidation of intermediates : Using potassium permanganate or chromium-based oxidants to convert secondary alcohols or amines to ketones or oxo groups .

Key factors include solvent choice (e.g., dichloromethane for inertness), temperature control to avoid side reactions, and purification via column chromatography or recrystallization .

Q. How is the molecular structure of 2-(4-acetamidophenyl)-2-oxoacetic acid characterized?

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., acetamido NH at δ 7.6–8.0 ppm) and carbonyl carbons (C=O at ~170–180 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1700 cm (oxoacetic acid C=O) confirm functional groups .

- X-ray crystallography : Resolves planar geometry and intramolecular hydrogen bonding between the acetamido NH and oxo group, stabilizing the keto tautomer .

Advanced Research Questions

Q. What tautomeric forms exist for 2-(4-acetamidophenyl)-2-oxoacetic acid, and how do they influence reactivity?

The compound exists in equilibrium between keto and enol forms. Computational studies show the keto form dominates (>90% stability) due to resonance stabilization of the acetamido and oxoacetic acid groups. The enol form, though minor, may participate in nucleophilic reactions (e.g., Michael additions) . Researchers should account for tautomerism in reaction design, as solvent polarity (e.g., DMSO vs. chloroform) can shift equilibrium .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported antimicrobial or anticancer activities often arise from:

- Metabolite interconversion : Structural isomers or degradation products (e.g., hydrolyzed acetamido groups) may exhibit divergent bioactivity .

- Assay variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or in vitro/in vivo models affect results. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity controls) .